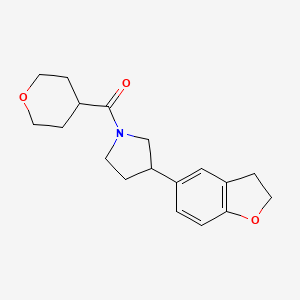

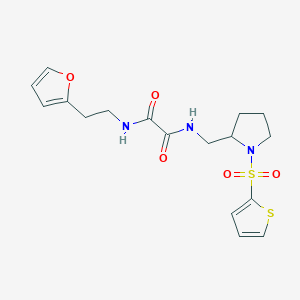

![molecular formula C10H12ClNS B2362051 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline CAS No. 1511522-12-5](/img/structure/B2362051.png)

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is a chemical compound with the CAS Number: 1511522-12-5 . It has a molecular weight of 213.73 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The Inchi Code is 1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .Physical And Chemical Properties Analysis

The physical form of this compound is oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 213.73 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline has been used in the synthesis of novel compounds. For instance, Clerici et al. (1999) described the synthesis of oxazolones and their use as starting materials for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, highlighting the role of similar compounds in advanced chemical synthesis (Clerici, Gelmi, & Pocar, 1999).

Electro-emissive Devices

- Aniline derivatives, including this compound, have applications in the development of electro-emissive devices (EEDs). Wang et al. (2020) explored the use of sulfuric acid-doped copolymer films from aniline and haloanilines, demonstrating their potential in infrared (IR) thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Corrosion Inhibition

- Derivatives of aniline like this compound have been studied for their corrosion inhibition properties. Daoud et al. (2014) synthesized an aniline derivative and examined its effectiveness as a corrosion inhibitor in acid solutions, highlighting the compound's utility in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Medicinal Chemistry

- Aniline derivatives are also important in medicinal chemistry. Lednicer et al. (1979) discussed the synthesis and evaluation of 4-(1-adamantyloxy)aniline and related compounds as hypobetalipoproteinemic agents, indicating the medical relevance of such chemicals (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).

Environmental Chemistry

- In environmental chemistry, the biotransformation and adsorption characteristics of chloroanilines, including compounds similar to this compound, have been studied. Kuhn and Suflita (1989) investigated the sequential reductive dehalogenation of chloroanilines by microorganisms in methanogenic aquifers, contributing to our understanding of bioremediation strategies (Kuhn & Suflita, 1989).

Safety and Hazards

The safety information for 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Propiedades

IUPAC Name |

4-chloro-3-(cyclopropylmethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYPOUGLYALDMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide](/img/structure/B2361971.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)

![Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B2361983.png)

![N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2361984.png)

![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)